molecular formula C12H20N2O B12907682 Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)- CAS No. 108816-11-1

Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-

Cat. No.: B12907682
CAS No.: 108816-11-1
M. Wt: 208.30 g/mol
InChI Key: YUIHFQWBXFLSKH-UHFFFAOYSA-N
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Description

2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclooctanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives. For example, polyfunctional trans-tetrahydropyrimidinones can be synthesized through the intramolecular cyclization of urea derivatives, followed by fluorination of the obtained product . The diastereoselectivity of this reaction is influenced by the substituent at the allylic position.

Industrial Production Methods

While specific industrial production methods for 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrahydropyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone involves its interaction with molecular targets such as tubulin and norepinephrine. By inhibiting these targets, the compound can exert various biological effects, including antimicrobial and anticoagulant activities . The specific pathways involved include the disruption of microtubule formation and modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyrimidin-2(1H)-one derivatives: These compounds share the tetrahydropyrimidine core and exhibit similar biological activities.

    Cyclooctanone derivatives: Compounds with a cyclooctanone structure may have comparable chemical reactivity and applications.

Uniqueness

2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is unique due to its fused ring structure, which combines the properties of both tetrahydropyrimidine and cyclooctanone. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

108816-11-1

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-(1,3-diazinan-2-ylidene)cyclooctan-1-one

InChI

InChI=1S/C12H20N2O/c15-11-7-4-2-1-3-6-10(11)12-13-8-5-9-14-12/h13-14H,1-9H2

InChI Key

YUIHFQWBXFLSKH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(=C2NCCCN2)CC1

Origin of Product

United States

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